N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is a chemical compound belonging to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Phenylpropanamide Group: The phenylpropanamide group is then introduced through a nucleophilic substitution reaction, where the amine group of the benzothiazole reacts with an activated phenylpropanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Oxidized derivatives with increased oxygen content.
Reduction Products: Reduced analogs with decreased oxidation states.
Substitution Products: Derivatives with new functional groups attached to the benzothiazole ring.
Scientific Research Applications
Chemistry: N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(benzo[d]thiazol-6-yl)-2-phenylacetamide
Uniqueness: N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is a compound that falls within the thiazole derivative category, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through a detailed analysis of available literature.
Overview of Biological Activities
Thiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Anticancer Activity : Many benzothiazole derivatives demonstrate significant anticancer properties. For instance, compounds with similar structures have shown in vitro activity against various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Effects : These compounds often possess antimicrobial and antifungal properties, making them potential candidates for treating infections.
- Anti-inflammatory and Analgesic Properties : The compound may also exhibit anti-inflammatory effects, which are crucial in managing pain and inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Caspase Activation : Some benzothiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is particularly significant in the context of anticancer activity, where inducing programmed cell death is a therapeutic goal .
- Blood Coagulation : Research indicates that certain derivatives can influence blood coagulation pathways. For instance, modifications in the structure can enhance or reduce platelet aggregation and coagulation activity through intrinsic and extrinsic pathways .
- Biochemical Pathways : The interaction with various biochemical pathways suggests that these compounds can modulate multiple targets within biological systems, contributing to their diverse effects.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and related compounds:
-
Anticancer Studies :
- A series of benzothiazole derivatives were tested against cancer cell lines such as U937 (human lymphoma) and MCF-7 (breast adenocarcinoma). Results indicated that compounds with specific structural features exhibited IC50 values as low as 5.2 μM, demonstrating potent anticancer activity .
- The activation of procaspase-3 was confirmed as a key mechanism for inducing apoptosis in these studies.
-
Coagulation Activity :
- In vitro assays evaluated the blood coagulation activities of benzothiazole derivatives through APTT, PT, and TT tests. Notably, compound Q2 showed significant partial coagulation activity with reduced capillary permeability at concentrations ranging from 5 to 50 μmol L⁻¹ .
- Table 1 summarizes the coagulation assay results for selected compounds:
Compound | APTT (seconds) | PT (seconds) | TT (seconds) | Activity Level |
---|---|---|---|---|
Q2 | 38.84 | 12.5 | 29.13 | Significant |
Q8 | 40.00 | 10.0 | 28.00 | Moderate |
Control | 45.00 | 15.0 | 30.00 | Baseline |
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-14-15(10-13)20-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBYIOBDZXSAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.